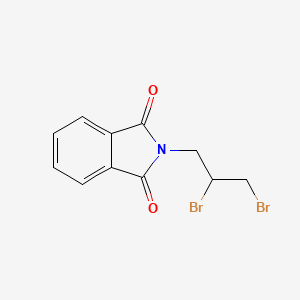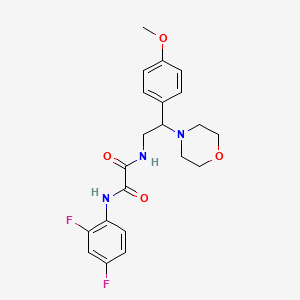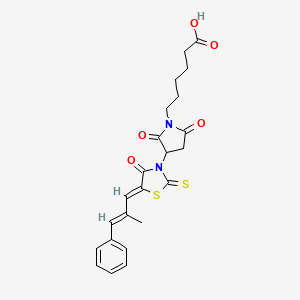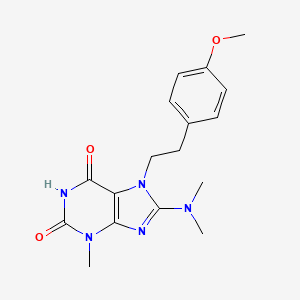
2-(2,3-dibromopropyl)-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-Dibromopropyl)-1H-isoindole-1,3(2H)-dione is a brominated organic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of two bromine atoms attached to a propyl group, which is further connected to an isoindole-1,3-dione structure. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dibromopropyl)-1H-isoindole-1,3(2H)-dione typically involves the bromination of a suitable precursor. One common method is the bromination of allyl alcohol to produce 2,3-dibromopropanol, which is then reacted with isoindole-1,3-dione under specific conditions to yield the desired compound. The reaction conditions often include the use of solvents such as benzene or methylene chloride and catalysts like pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using advanced equipment to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dibromopropyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in dehalogenated products.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions include various isoindole derivatives with modified functional groups, which can be further utilized in different applications.
Scientific Research Applications
2-(2,3-Dibromopropyl)-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of flame retardants and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,3-dibromopropyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can generate oxidative stress, leading to apoptosis in certain cell types. It may also interact with estrogen receptors, affecting reproductive processes and endocrine functions.
Comparison with Similar Compounds
Similar Compounds
Tris(2,3-dibromopropyl) isocyanurate: Another brominated flame retardant with similar applications.
Tetrabromobisphenol A-bis(2,3-dibromopropyl ether): A commonly used brominated flame retardant with different structural features.
Uniqueness
2-(2,3-Dibromopropyl)-1H-isoindole-1,3(2H)-dione is unique due to its specific isoindole-1,3-dione structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(2,3-dibromopropyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Br2NO2/c12-5-7(13)6-14-10(15)8-3-1-2-4-9(8)11(14)16/h1-4,7H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYJFWXYFULYQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(CBr)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(Propan-2-yl)amino]benzoic acid](/img/structure/B2840089.png)
![4,9-Dihydropyrano[3,4-b]indole-1,3-dione](/img/structure/B2840090.png)
![2-Mercapto-1,5,7-trimethylpyrido[2,3-D]pyrimidin-4(1H)-one](/img/structure/B2840091.png)
![N-[3-[1-[2-Chloropropanoyl(methyl)amino]ethyl]phenyl]benzamide](/img/structure/B2840094.png)
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide](/img/structure/B2840095.png)

![2-((4-bromobenzyl)thio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2840097.png)
![(E)-2-amino-N-phenethyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2840100.png)

![1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2840103.png)
![1-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(2,6-difluorophenyl)urea](/img/structure/B2840104.png)
![N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-methylbenzamide](/img/structure/B2840106.png)
![8-benzoyl-6-benzyl-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2840107.png)

